2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine
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Overview
Description
2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine is a chemical compound characterized by the presence of a difluoromethyl group attached to an oxazole ring, which is further connected to a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine typically involves the formation of the oxazole ring followed by the introduction of the difluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethyl-substituted oxazoles and amines, such as:
- 2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine
- 2-[5-(Chloromethyl)-1,2-oxazol-3-yl]propan-2-amine
- 2-[5-(Methyl)-1,2-oxazol-3-yl]propan-2-amine .
Uniqueness
The uniqueness of 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine lies in the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine, also known as this compound hydrochloride, is a chemical compound with significant potential in various biological applications. Its unique structure, featuring a difluoromethyl group attached to an oxazole ring, plays a crucial role in its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C7H11ClF2N2O, with a molecular weight of approximately 212.62 g/mol. The compound exists primarily in its hydrochloride salt form, which enhances its solubility and stability in biological systems .
Property | Value |
---|---|
Molecular Formula | C7H11ClF2N2O |
Molecular Weight | 212.62 g/mol |
CAS Number | 1909308-36-6 |
Appearance | White powder |
Solubility | Soluble in water |
Research indicates that this compound interacts with several biological targets, modulating various pathways. Although specific mechanisms are still under investigation, the presence of the oxazole ring suggests potential antimicrobial and anti-inflammatory properties similar to other oxazole derivatives. The difluoromethyl group may enhance the compound's electrophilicity, allowing it to participate in nucleophilic substitutions and electrophilic additions, which are critical for its biological interactions.
Therapeutic Applications
The compound has been studied for its potential therapeutic applications in several areas:
- Antimicrobial Activity : Compounds containing oxazole rings are often associated with antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar effects against various pathogens.
- Anti-inflammatory Effects : Given the structural characteristics of oxazole derivatives, there is potential for this compound to act as an anti-inflammatory agent by modulating immune responses and cytokine production .
- Drug Development : The unique chemical structure makes it a promising candidate for drug development, particularly as a precursor for synthesizing more complex therapeutic agents .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Properties : A study investigated the antimicrobial efficacy of various oxazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced inflammation markers compared to control groups. This points to its possible application in treating inflammatory diseases .
- Synthesis and Characterization : Research focused on synthesizing this compound highlighted its stability and reactivity under different conditions. This work is essential for understanding how to optimize its use in biological settings .
Properties
Molecular Formula |
C7H10F2N2O |
---|---|
Molecular Weight |
176.16 g/mol |
IUPAC Name |
2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine |
InChI |
InChI=1S/C7H10F2N2O/c1-7(2,10)5-3-4(6(8)9)12-11-5/h3,6H,10H2,1-2H3 |
InChI Key |
CWLYKOPSGIKXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NOC(=C1)C(F)F)N |
Origin of Product |
United States |
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